An In-Depth Technical Guide to the Chemical Properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
An In-Depth Technical Guide to the Chemical Properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine
Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (CAS: 67287-36-9). As a substituted phenethylamine, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis and purification methodologies, and analytical characterization techniques. Furthermore, it explores the compound's known chemical reactivity and places its pharmacological profile in the context of related neuroactive molecules, highlighting its distinct activity as a dopamine receptor agonist. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, authoritative resource on this specific molecule.
Introduction and Chemical Identity
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is an organic compound belonging to the phenethylamine class.[1] This class is renowned for its diverse pharmacological activities, largely stemming from a core structure that mimics endogenous neurotransmitters like dopamine and norepinephrine. The specific substitution pattern on the phenyl ring of this molecule—a chlorine atom at the C2 position and two methoxy groups at C3 and C4—confers a unique chemical and pharmacological profile.[1] Unlike its more widely known structural isomers in the "2C" family (e.g., 2C-C, 2,5-dimethoxy-4-chlorophenethylamine), which are primarily serotonergic, 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine has been investigated for its effects on the dopaminergic system.[1][2]
This guide serves as a foundational document, consolidating critical data to support further research and application development.
Caption: 2D Structure of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine[1][3] |
| CAS Number | 67287-36-9[1][3][4] |
| Molecular Formula | C₁₀H₁₄ClNO₂[1][3][4] |
| Molecular Weight | 215.67 g/mol [1][3][4] |
| Synonyms | 2-Chloro-3,4-dimethoxyphenethylamine, 2-Chlorohomoveratrylamine[3] |
| SMILES | COC1=C(C(=C(C=C1)CCN)Cl)OC[1][3] |
| InChI Key | YTKGUKHQYUHYTQ-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, and reactivity.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 307.7°C at 760 mmHg | BOC Sciences[] |
| Density | 1.16 g/cm³ | BOC Sciences[] |
| LogP (Predicted) | 2.4667 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Rotatable Bonds | 5 | ChemScene[6] |
Synthesis and Purification
The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine can be approached through several routes. A common strategy involves the chlorination of a readily available precursor, 3,4-dimethoxyphenethylamine (homoveratrylamine). This approach leverages electrophilic aromatic substitution to introduce the chlorine atom onto the electron-rich dimethoxy-substituted benzene ring.
Caption: Conceptual workflow for the synthesis of the target compound.
Representative Synthesis Protocol
This protocol is a representative methodology based on standard organic chemistry principles for electrophilic aromatic chlorination of activated rings.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Cool the solution to 0°C in an ice bath.
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Causality: Anhydrous conditions are crucial to prevent reaction of the chlorinating agent with water. Cooling the reaction controls the rate of the exothermic electrophilic substitution, minimizing side-product formation.
-
-
Chlorination: Slowly add a solution of a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), dissolved in the same solvent, to the cooled solution via the dropping funnel over 30-60 minutes.
-
Causality: Using a slight excess of the chlorinating agent ensures complete conversion of the starting material. Slow addition is critical to maintain temperature control and reaction selectivity. The 2-position is targeted due to the ortho-, para-directing effects of the methoxy groups.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
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Causality: The basic wash removes any remaining acid (like HCl), and the brine wash helps to remove residual water from the organic phase before drying.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Self-Validation: The success of purification is validated by TLC, which should show a single spot for the final product, and confirmed by the analytical methods described in the next section.
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Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[7]
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¹H NMR: Proton NMR provides information on the number and chemical environment of hydrogen atoms. The expected spectrum would feature distinct signals for the aromatic protons, the ethylamine side chain, and the two methoxy groups.
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¹³C NMR: Carbon NMR reveals the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |
| -OCH₃ (x2) | 3.8 - 4.0 (s, 6H) | 55 - 60 | Two sharp singlets, integrating to 3 protons each. |
| Ar-CH₂ -CH₂-NH₂ | 2.8 - 3.0 (t, 2H) | ~35 | Triplet, coupled to adjacent CH₂. |
| Ar-CH₂-CH₂ -NH₂ | 3.0 - 3.2 (t, 2H) | ~42 | Triplet, coupled to adjacent CH₂. |
| -NH₂ | 1.5 - 2.5 (s, broad, 2H) | N/A | Broad singlet, exchangeable with D₂O. |
| Aromatic-H (x2) | 6.8 - 7.2 (m, 2H) | 110 - 125 | Signals in the aromatic region. |
| Aromatic-C (x4) | N/A | 110 - 130 | Four signals for non-substituted carbons. |
| C -Cl & C -O (x2) | N/A | 145 - 155 | Signals for carbons attached to heteroatoms. |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Expected Molecular Ion (M⁺): For C₁₀H₁₄ClNO₂, the expected monoisotopic mass is approximately 215.07 g/mol .[3]
-
Isotopic Pattern: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation: A primary fragmentation pathway is the benzylic cleavage to lose the CH₂NH₂ fragment, resulting in a prominent peak corresponding to the substituted benzyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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N-H Stretch: A moderate, broad absorption around 3300-3400 cm⁻¹ is characteristic of the primary amine.
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C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the alkyl chain and methoxy groups.
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C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.
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C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption around 1200-1260 cm⁻¹ is indicative of the aryl ether linkage of the methoxy groups.
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C-Cl Stretch: A weak to medium absorption in the 600-800 cm⁻¹ region.
Chemical Reactivity
The chemical reactivity of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is primarily dictated by the nucleophilic primary amine group.
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Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This reaction can be used to modify the compound's pharmacological properties.[1]
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N-Alkylation: The amine can be alkylated using alkyl halides, a common strategy in medicinal chemistry to probe receptor binding pockets.
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Building Block for Heterocycles: The compound serves as a valuable intermediate in synthetic organic chemistry. For instance, it can be used to construct more complex molecular scaffolds, such as 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols, which have shown activity at dopamine receptors.[1]
Pharmacological Profile and Biological Context
The substitution pattern of a phenethylamine is a critical determinant of its pharmacological target. While many phenethylamines are known for their interaction with serotonin receptors, 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is notable for its reported affinity for dopamine receptors.
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Primary Target: Dopamine D1 Receptor: Research indicates that this compound acts as a dopamine D1 receptor agonist.[1] This suggests potential for its use as a lead compound in the development of therapeutics for conditions involving dopamine dysregulation, such as Parkinson's disease or certain psychiatric disorders.[1]
Structure-Activity Relationship (SAR) Context
The difference in activity between this compound and its 2,5-dimethoxy isomer (2C-C) provides a compelling example of a structure-activity relationship. A simple shift in the position of the methoxy and chloro substituents on the phenyl ring redirects the molecule's primary biological target from the serotonin 5-HT₂A receptor (the target for 2C-C) to the dopamine D1 receptor.
Caption: Structural relationships and pharmacological target divergence.
Safety and Handling
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is a research chemical. As with any biologically active compound, it should be handled with appropriate care in a controlled laboratory setting.
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Personal Protective Equipment (PPE): Always wear protective glasses, gloves, and a lab coat to avoid skin and eye contact.[4]
-
Handling: Handle the compound in a well-ventilated area or a fume hood to prevent inhalation.
-
Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations. Waste should be stored separately and handled by professional disposal services.[4]
Conclusion
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is a distinct phenethylamine derivative with a well-defined chemical structure and properties. Its synthesis is achievable through standard organic chemistry techniques, and its identity can be rigorously confirmed using a suite of analytical methods. The primary point of interest for this molecule lies in its pharmacological activity as a dopamine D1 receptor agonist, which contrasts sharply with its serotonergic structural isomers. This makes it a valuable tool for neuropharmacological research and a potential starting point for the design of novel therapeutics targeting the dopaminergic system.
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